
4-(Pyrrolidin-1-yl)benzene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyrrolidin-1-yl)benzene-1-thiol is an organic compound characterized by a benzene ring substituted with a pyrrolidine group and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-1-yl)benzene-1-thiol typically involves the nucleophilic substitution reaction of 4-chlorobenzenethiol with pyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds as follows:
4-Chlorobenzenethiol+Pyrrolidine→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Pyrrolidin-1-yl)benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The pyrrolidine group can participate in nucleophilic substitution reactions.
Addition: The benzene ring can undergo electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Addition: Electrophiles such as bromine or nitric acid.
Major Products Formed:
Oxidation: 4-(Pyrrolidin-1-yl)benzene-1-disulfide.
Substitution: Various substituted derivatives depending on the electrophile used.
Addition: Brominated or nitrated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
4-(Pyrrolidin-1-yl)benzene-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(Pyrrolidin-1-yl)benzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The pyrrolidine group can enhance the compound’s binding affinity to specific receptors or enzymes, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of a thiol group.
4-(Pyrrolidin-1-yl)benzaldehyde: Contains an aldehyde group instead of a thiol group.
4-(Pyrrolidin-1-yl)benzoic acid: Features a carboxylic acid group in place of the thiol group.
Uniqueness: 4-(Pyrrolidin-1-yl)benzene-1-thiol is unique due to the presence of both a thiol and a pyrrolidine group, which confer distinct chemical reactivity and potential biological activity. The thiol group allows for covalent interactions with proteins, while the pyrrolidine group can enhance binding specificity and affinity.
Eigenschaften
Molekularformel |
C10H13NS |
|---|---|
Molekulargewicht |
179.28 g/mol |
IUPAC-Name |
4-pyrrolidin-1-ylbenzenethiol |
InChI |
InChI=1S/C10H13NS/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6,12H,1-2,7-8H2 |
InChI-Schlüssel |
UYAAIPBKIPVXNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC=C(C=C2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


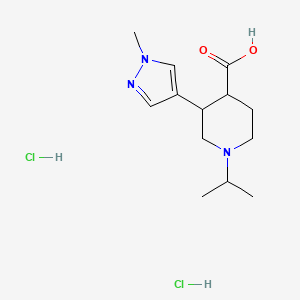
![4-({[4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B13581605.png)

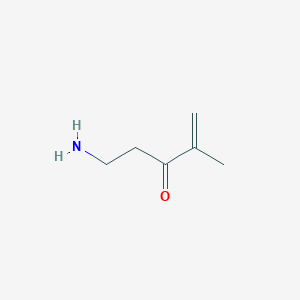
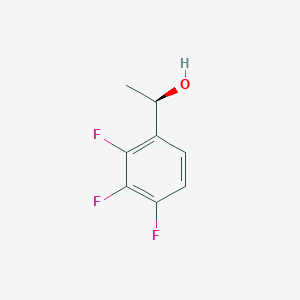
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylicacidhydrochloride](/img/structure/B13581637.png)
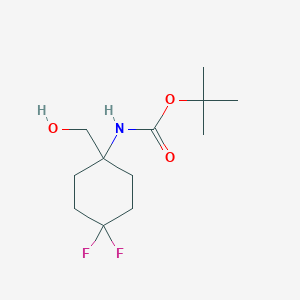
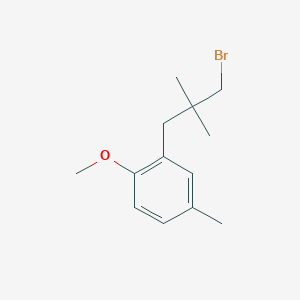

![3,3-Dimethylspiro[3.3]heptan-1-ol](/img/structure/B13581664.png)
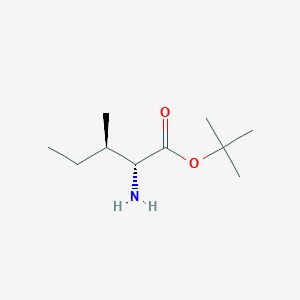
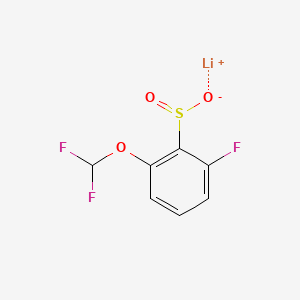
![2-(2-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13581671.png)

